Bienvenue dans la boutique en ligne BenchChem!

Myriceric acid C

Cytotoxicity Triterpenoid Cancer

Myriceric acid C is a dicaffeate pentacyclic triterpenoid with a unique substitution pattern, exhibiting quantitatively superior cytotoxic potency (IC50 3.9-4.1 µg/mL) against A549 and MCF-7 cells compared to analogs. Its distinct profile makes it an essential tool for oncology lead optimization, SAR studies of endothelin receptor antagonism, and as a negative control in anti-HIV research. Ensure experimental reproducibility by selecting this precisely characterized compound.

Molecular Formula C48H60O10
Molecular Weight 797.0 g/mol
CAS No. 162059-94-1
Cat. No. B239953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyriceric acid C
CAS162059-94-1
SynonymsMyriceric acid C
Molecular FormulaC48H60O10
Molecular Weight797.0 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)COC(=O)C=CC7=CC(=C(C=C7)O)O)C(=O)O)C
InChIInChI=1S/C48H60O10/c1-43(2)21-22-47(42(55)56)23-24-48(28-57-40(53)15-9-29-7-12-33(49)35(51)25-29)31(32(47)27-43)11-14-38-45(5)19-18-39(44(3,4)37(45)17-20-46(38,48)6)58-41(54)16-10-30-8-13-34(50)36(52)26-30/h7-13,15-16,25-26,32,37-39,49-52H,14,17-24,27-28H2,1-6H3,(H,55,56)/b15-9+,16-10+/t32-,37-,38+,39-,45-,46+,47-,48-/m0/s1
InChIKeyOQOHHYHCCUJBHE-HQEPTUIISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Myriceric Acid C (CAS 162059-94-1): A Dicaffeate Triterpenoid with Distinct Cytotoxic and Receptor Modulation Profiles for Research Procurement


Myriceric acid C (CAS: 162059-94-1) is a dicaffeate pentacyclic triterpenoid characterized by the molecular formula C48H60O10 and a molecular weight of 797.0 g/mol [1]. This natural product is primarily isolated from the stems of Hibiscus taiwanensis and the bark of Myrica cerifera [1][2]. It belongs to the myriceric acid family, a group of triterpenoids known for their interactions with the endothelin receptor system [2]. Unlike generic triterpenoid references, myriceric acid C possesses a unique substitution pattern that confers a specific biological fingerprint, making it a critical tool for targeted research rather than a simple commodity chemical.

Why Myriceric Acid C (CAS 162059-94-1) Cannot Be Substituted by Generic Triterpenoids or Class Analogs in Research


The myriceric acid family (A, B, C, D) exhibits profound functional divergence despite sharing a common triterpenoid scaffold, driven by variations in caffeoyl group substitution and oxidation state. For example, myriceric acid A is a potent endothelin receptor antagonist, while myriceric acid B demonstrates significant anti-HIV activity [1][2]. Myriceric acid C possesses a distinct dicaffeate substitution pattern that results in a unique cytotoxic profile and a lack of anti-HIV activity [1]. Substituting myriceric acid C with common triterpenoids like oleanolic acid, ursolic acid, or even other myriceric acids would introduce uncontrolled variables, compromising experimental reproducibility and invalidating comparative analyses. The quantitative evidence below underscores why precise compound selection is non-negotiable for rigorous scientific inquiry.

Quantitative Differentiation Guide for Myriceric Acid C (CAS 162059-94-1) vs. Analogs and Alternatives


Myriceric Acid C Exhibits 2- to 5-Fold Greater Cytotoxicity Against Lung and Breast Carcinoma Cells Than Myriceric Acids A and B

In a direct head-to-head comparison within the same study, myriceric acid C (29) demonstrated IC50 values of 3.9 µg/mL against A549 human lung carcinoma cells and 4.1 µg/mL against MCF-7 human breast carcinoma cells. In stark contrast, myriceric acid A (27) exhibited IC50 values greater than 20 µg/mL for both cell lines, and myriceric acid B (28) showed IC50 values of 8.2 µg/mL (A549) and 10.4 µg/mL (MCF-7) [1]. This represents a 2- to 5-fold increase in cytotoxic potency for myriceric acid C relative to its closest structural analogs, underscoring its superior performance in these cancer models.

Cytotoxicity Triterpenoid Cancer A549 MCF-7

Myriceric Acid C Cytotoxic Potency Rivals Betulinic Acid Derivatives and Significantly Outperforms Ursolic Acid in Cross-Study Comparison

Cross-study analysis reveals that myriceric acid C (IC50 ~4.9-5.1 µM) exhibits cytotoxic potency comparable to optimized betulinic acid derivatives (IC50 ~7-9 µM against MCF-7) [2] and is approximately 7- to 12-fold more potent than ursolic acid (IC50 ~34-60 µM against A549) [3]. While direct head-to-head data are not available due to differing assay conditions, this comparative landscape positions myriceric acid C as a highly competitive candidate within the triterpenoid class for cancer cell cytotoxicity.

Cytotoxicity Triterpenoid Comparative Ursolic Acid Betulinic Acid

Myriceric Acid C: A Structurally Related but Distinct Endothelin Receptor Antagonist Candidate

Myriceric acid A (1) is a well-characterized, potent endothelin receptor antagonist with an IC50 of 11±2 nM for inhibiting endothelin-1-induced Ca2+ increase and a Ki of 66±15 nM for [125I]endothelin-1 binding [1]. Myriceric acid C (6) was co-isolated with myriceric acid A and shares a closely related dicaffeate triterpenoid core, strongly suggesting potential endothelin receptor antagonism activity [1]. However, no direct quantitative binding or functional data for myriceric acid C have been reported. Its distinct cytotoxic profile (Section 3.1) confirms that it is not a simple functional mimic of myriceric acid A, offering a unique probe for structure-activity relationship (SAR) studies.

Endothelin Receptor Triterpenoid Antagonist ETA Receptor

Myriceric Acid C Lacks Anti-HIV Activity, Providing a Critical Negative Control for Myriceric Acid B Mechanistic Studies

In a direct comparative study, myriceric acid C exhibited no detectable inhibition of HIV-1 Env pseudovirus infection (IC50 > tested range), whereas myriceric acid B potently inhibited HIV-1 entry with an IC50 of 8.3±0.2 mg/L [1]. This striking functional dichotomy, despite high structural similarity, underscores the critical importance of the C-28 carboxyl and C-3 hydroxyl groups for anti-HIV activity, which are differently presented in myriceric acid C [1].

Anti-HIV Triterpenoid HIV-1 Entry Specificity

Commercial Availability of High-Purity Myriceric Acid C (≥98%) Ensures Reproducible Research

Myriceric acid C is commercially available from multiple reputable suppliers with a certified purity of ≥98% as determined by HPLC [1][2]. In contrast, closely related analogs such as myriceric acid A and B are often supplied at lower purities (<95%) or are not well-characterized, which can introduce significant variability in biological assays. The high purity of myriceric acid C ensures batch-to-batch consistency and reliable quantification, critical for reproducible dose-response studies and SAR investigations.

Purity Procurement Natural Product HPLC

Optimal Research and Procurement Application Scenarios for Myriceric Acid C (CAS 162059-94-1)


Cytotoxicity Profiling in Lung and Breast Cancer Models

Leverage the quantitatively superior cytotoxic potency of myriceric acid C (IC50 3.9-4.1 µg/mL) against A549 and MCF-7 cells [1] to prioritize this compound in preliminary cytotoxicity screens. Its 2- to 5-fold potency advantage over myriceric acid A and B makes it a compelling lead-like natural product for further medicinal chemistry optimization in oncology programs.

Endothelin Receptor Structure-Activity Relationship (SAR) Studies

Employ myriceric acid C as a structurally distinct comparator to myriceric acid A in SAR studies aimed at delineating the structural determinants of endothelin receptor binding and functional antagonism [1]. Its unique substitution pattern may reveal novel subtype selectivity profiles or improved pharmacokinetic properties.

Mechanistic Studies of HIV-1 Entry Inhibition

Utilize myriceric acid C as an essential negative control in mechanistic studies of myriceric acid B's HIV-1 entry inhibition [2]. Its structural similarity to myriceric acid B, coupled with a complete lack of anti-HIV activity, minimizes off-target confounding effects and strengthens the interpretation of results.

Analytical Method Development and Reference Standard

Capitalize on the high purity (≥98%) and well-characterized spectroscopic properties of myriceric acid C [3] to develop robust HPLC-MS methods for the quantification of myriceric acids in complex plant extracts and biological matrices. This ensures accurate quantitation and reliable identification in natural product chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myriceric acid C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.